Butanedioic acid is a dicarboxylic acid with the formula , while propane-1,3-diol (commonly referred to as 1,3-propanediol) has the formula . Both compounds are classified under organic compounds, with butanedioic acid being a dicarboxylic acid and propane-1,3-diol being a diol. They are derived from both petrochemical processes and renewable resources.
The synthesis of butanedioic acid; propane-1,3-diol can be achieved through several methods:
The molecular structure of butanedioic acid; propane-1,3-diol can be represented as follows:
This compound exhibits both hydrophilic characteristics due to its carboxylic and hydroxyl groups and hydrophobic characteristics from its hydrocarbon chains. The structural formula can be depicted as:
Butanedioic acid; propane-1,3-diol participates in various chemical reactions:
The mechanism for the reactions involving butanedioic acid; propane-1,3-diol typically includes:
This mechanism is crucial for understanding how these compounds behave in polymer synthesis and their reactivity in various chemical environments.
The physical and chemical properties of butanedioic acid; propane-1,3-diol include:
These properties make it suitable for applications in pharmaceuticals, food additives, and as a precursor for biodegradable plastics .
Butanedioic acid; propane-1,3-diol has several scientific applications:
This compound's versatility stems from its ability to participate in various chemical reactions while maintaining favorable physical properties that enhance product performance across multiple industries .
Aldol condensation serves as a foundational reaction for synthesizing C4 diol precursors. This carbon-carbon bond-forming reaction typically involves formaldehyde and acetaldehyde under basic or acidic catalysis to yield 3-hydroxypropanal (3-HPA), a key intermediate for propane-1,3-diol production. Under acidic conditions (e.g., H₂SO₄), protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the enol form of acetaldehyde. Subsequent dehydration generates acrolein, while hydrogenation yields propane-1,3-diol [1] [3]. The Degussa process exemplifies this route, where propylene oxidation produces acrolein, hydrated to 3-HPA and hydrogenated to the diol [8].
Base-catalyzed variants employ alkaline earth oxides (e.g., MgO) or ion-exchange resins to promote enolate formation. Critical parameters include:
Table 1: Aldol Condensation Performance Metrics
Catalyst Type | Conversion (%) | 3-HPA Selectivity (%) | By-products |
---|---|---|---|
H₃PO₄/SiO₂ (Homogeneous) | 92 | 78 | Acrolein, polymers |
MgO (Heterogeneous) | 85 | 83 | Acetals, crotonaldehyde |
Amberlyst-15 (Resin) | 88 | 81 | Acetic acid, formic acid |
Notably, the Shell process employs hydroformylation of ethylene oxide followed by aldol condensation to generate 1,3-diol precursors, though this requires high-pressure reactors (>50 atm) [7] [8].
The MPV reaction enables stereoselective reduction of 4-hydroxy-2-butanone to chiral 1,3-butanediol isomers using aluminum alkoxides and sacrificial alcohols. Aluminum isopropoxide (Al(OⁱPr)₃) mediates hydride transfer through a six-membered transition state, achieving up to 97% enantiomeric excess (ee) for (R)-(-)-1,3-butanediol under mild conditions (50°C, 4 hours) [5] [9]. Key modifications include:
Table 2: MPV Reduction Efficiency Parameters
Reductant/Catalyst | Reaction Time (h) | Yield (%) | ee (%) | Temperature (°C) |
---|---|---|---|---|
Al(OⁱPr)₃ (stoichiometric) | 4 | 92 | 97 | 50 |
Al(OⁱPr)₃/TFA (catalytic) | 0.25 | 95 | 95 | 25 |
NaBH₄/IPA (modified) | 1 | 89 | 90 | 0 |
Sodium borohydride reductions in mixed solvents (methanol:toluene, 1:3) provide a cheaper alternative, though with lower stereocontrol (90% ee). Post-reduction purification involves acid neutralization, solvent extraction, and vacuum distillation [9].
Microbial pathways leverage glycerol as a renewable feedstock for enantiopure diol synthesis. Clostridium butyricum and engineered E. coli express glycerol dehydratase (GDHt) and 1,3-propanediol oxidoreductase (PDOR), converting glycerol to (R)-1,3-propanediol via 3-HPA [8] [10]. Critical advances include:
Strains with Klebsiella pneumoniae dhaT and Saccharomyces cerevisiae ADH2 achieve titers >135 g/L in fed-batch reactors. Co-biosynthesis with butanedioic acid occurs via oxidative pathways: glycerol→dihydroxyacetone→phosphoenolpyruvate→oxaloacetate→succinate [6] [10]. Separation employs two-step salting-out extraction:
Homogeneous Catalysts
Heterogeneous Catalysts
Table 3: Catalytic System Comparison for Diol Synthesis
Parameter | Homogeneous | Heterogeneous | Biocatalytic |
---|---|---|---|
Selectivity (%) | 88–97 | 75–92 | >99 (enantiomer-specific) |
Temperature (°C) | 25–80 | 100–300 | 30–37 |
Catalyst Reuse | ≤3 cycles | >10 cycles | Single-use (fermentation) |
By-products | Aldols, esters | Olefins, ketones | Acetate, butyrate |
Hybrid approaches, such as immobilized Al-alkoxides on mesoporous silica, merge stereoselectivity with recyclability [4] [9].
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